molecular formula C12H20O3 B13000910 Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B13000910
M. Wt: 212.28 g/mol
InChI Key: LDBVVOJDSVXCDA-UHFFFAOYSA-N
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Description

Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound with a unique structure that includes a hydroxymethyl group and an ethyl ester. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigid and stable structure. These compounds are often used in various chemical and pharmaceutical applications due to their stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate can be achieved through several methods. One common approach involves the enantioselective synthesis under metal-free conditions. This method utilizes a tandem reaction that allows for the rapid formation of bicyclo[2.2.2]octane-1-carboxylates with high yields and excellent enantioselectivity. The reaction is mediated by an organic base and operates under mild and operationally simple conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar tandem reactions. The process is optimized to ensure high yield and purity, making it suitable for various applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: Various substitution reactions can occur at the hydroxymethyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: The major product is 4-(carboxymethyl)bicyclo[2.2.2]octane-1-carboxylate.

    Reduction: The major product is 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-methanol.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on the compound’s reactivity and applications.

Properties

IUPAC Name

ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-2-15-10(14)12-6-3-11(9-13,4-7-12)5-8-12/h13H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBVVOJDSVXCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1)(CC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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